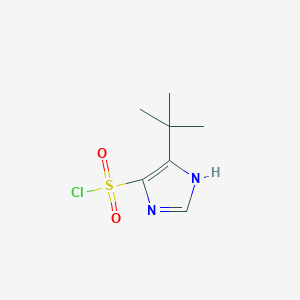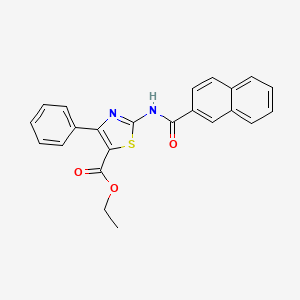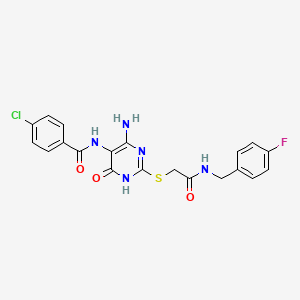![molecular formula C21H26FN3O3 B2486608 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320174-83-0](/img/structure/B2486608.png)
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to be effective in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway that regulates cell growth and differentiation. By inhibiting BTK activity, 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can prevent the activation of cancer cells and immune cells, leading to the inhibition of tumor growth and the suppression of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, the modulation of the immune response, and the suppression of autoimmune disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is its high potency and selectivity, which makes it an ideal candidate for use in lab experiments. However, one of the limitations of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the investigation of its potential therapeutic applications in other diseases, and the identification of new targets for its activity. Additionally, further research is needed to fully understand the mechanisms of action of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves several steps, including the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with tert-butyl 3-oxo-3-(pyridazin-3-yl)propanoate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied in various scientific research fields, including cancer research, immunology, and pharmacology. In cancer research, 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been found to be effective in inhibiting the growth of cancer cells and inducing cell death in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In immunology, 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to modulate the immune response, leading to the suppression of autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-28-17-6-4-15(22)5-7-17/h4-9,16H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEVXXXWCAIKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2486527.png)
![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)

![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-isopropoxynicotinamide](/img/structure/B2486538.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![2-(furan-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486543.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)
